molecular formula C5H5BrN4O2 B097778 3-Bromo-2-hydrazinyl-5-nitropyridine CAS No. 15862-38-1

3-Bromo-2-hydrazinyl-5-nitropyridine

Cat. No.: B097778
CAS No.: 15862-38-1
M. Wt: 233.02 g/mol
InChI Key: FGRGIVXZHDLCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-hydrazinyl-5-nitropyridine: is an organic compound with the molecular formula C5H5BrN4O2 and a molecular weight of 233.02 g/mol It is a pyridine derivative containing bromine, hydrazine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-hydrazinyl-5-nitropyridine typically involves the bromination of 2-hydrazinyl-5-nitropyridine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring . The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the bromination reaction while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-hydrazinyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2-hydrazinyl-5-nitropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling .

Biology and Medicine: The compound’s hydrazine and nitro groups make it a potential candidate for the development of pharmaceuticals. It can be used in the synthesis of bioactive molecules and drug intermediates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-hydrazinyl-5-nitropyridine involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with electrophilic centers, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 3-Bromo-2-hydrazinyl-5-nitropyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. The combination of these functional groups allows for a wider range of chemical transformations and applications .

Properties

IUPAC Name

(3-bromo-5-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN4O2/c6-4-1-3(10(11)12)2-8-5(4)9-7/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRGIVXZHDLCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389416
Record name 3-Bromo-2-hydrazinyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15862-38-1
Record name Pyridine, 3-bromo-2-hydrazinyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15862-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-hydrazinyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.